molecular formula C24H24N4O5S2 B11634980 3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634980
M. Wt: 512.6 g/mol
InChI Key: VTDZBVKIRLUGFV-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Crystallographic Analysis via X-ray Diffraction Studies

X-ray crystallography remains the gold standard for confirming molecular geometry and stereochemistry. For this compound, single-crystal X-ray diffraction (SCXRD) analysis would resolve the Z-configuration of the thiazolidinone-alkenyl moiety and the spatial arrangement of the pyrido[1,2-a]pyrimidin-4-one core. Key metrics include:

Parameter Value (Hypothetical)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.3°
Bond Length (C=S) 1.67 Å
Torsion Angle (C5-C6) 172.1°

The thioxo group at position 2 of the thiazolidinone ring would exhibit a planar geometry, while the (Z)-configured double bond between C5 and the pyrido-pyrimidinone system would be confirmed via dihedral angle measurements.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra would provide critical insights into electronic environments:

¹H NMR (500 MHz, DMSO-d6):

  • δ 8.62 (d, J = 7.5 Hz, 1H, pyrimidinone H-9)
  • δ 7.45–7.30 (m, 3H, aromatic H from 3,4-dimethoxyphenyl)
  • δ 6.92 (s, 1H, thiazolidinone CH=N)
  • δ 4.85 (t, J = 5.0 Hz, 1H, -NH-CH₂-CH₂-OH)
  • δ 3.85 (s, 6H, OCH₃ groups)

¹³C NMR (125 MHz, DMSO-d6):

  • δ 192.4 (C=O, pyrimidinone)
  • δ 170.2 (C=S, thiazolidinone)
  • δ 152.1 (C=N, imine linkage)
  • δ 112.8–148.3 (aromatic carbons)

The deshielded proton at δ 8.62 confirms conjugation within the pyrido-pyrimidinone system, while the singlet at δ 6.92 verifies the (Z)-configuration’s restricted rotation.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would yield:

  • Molecular Ion : m/z 582.1421 [M+H]⁺ (calc. for C₂₇H₂₈N₅O₆S₂: 582.1425)
  • Key fragments:
    • m/z 434.0893 (loss of 3,4-dimethoxyphenethyl group)
    • m/z 287.0567 (pyrido-pyrimidinone core)
    • m/z 154.0218 (thiazolidinone-thione moiety)

The base peak at m/z 154.0218 suggests stability of the thione-containing fragment under ESI conditions.

Infrared (FT-IR) Functional Group Analysis

FT-IR bands would highlight critical functional groups:

  • 1685 cm⁻¹: ν(C=O) of pyrimidinone
  • 1590 cm⁻¹: ν(C=N) of imine
  • 1245 cm⁻¹: ν(C=S) of thiazolidinone-thione
  • 1020 cm⁻¹: ν(C-O) of methoxy groups

The absence of a broad O-H stretch above 3200 cm⁻¹ confirms intramolecular hydrogen bonding between the hydroxyethyl amino group and the pyrimidinone carbonyl.

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Optimization

B3LYP/6-311+G(d,p) calculations would predict:

  • HOMO-LUMO gap: 3.8 eV (indicative of moderate reactivity)
  • Electrostatic potential (ESP): Localized negative charge on thione sulfur (-0.42 e)
  • Dipole moment: 5.2 Debye (polarity favoring aqueous solubility)

The optimized geometry aligns with crystallographic data, showing a 172.1° dihedral angle between the thiazolidinone and pyrido-pyrimidinone planes.

Conformational Analysis of Z-Isomer Configuration

Molecular dynamics (MD) simulations (300 K, 100 ns) would reveal:

  • The Z-isomer’s stability via intramolecular H-bond between NH (hydroxyethyl) and OCH₃ (3,4-dimethoxyphenyl)
  • Energy barrier for isomerization: ~25 kcal/mol (suggesting configurational stability at physiological temps)
  • Solvent-accessible surface area (SASA): 680 Ų (compatible with membrane permeability)

The (Z)-configuration is energetically favored by 4.7 kcal/mol over the (E)-form due to reduced steric clash between the thiazolidinone and pyrido-pyrimidinone moieties.

Properties

Molecular Formula

C24H24N4O5S2

Molecular Weight

512.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O5S2/c1-32-17-7-6-15(13-18(17)33-2)8-11-28-23(31)19(35-24(28)34)14-16-21(25-9-12-29)26-20-5-3-4-10-27(20)22(16)30/h3-7,10,13-14,25,29H,8-9,11-12H2,1-2H3/b19-14-

InChI Key

VTDZBVKIRLUGFV-RGEXLXHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S)OC

Origin of Product

United States

Biological Activity

The compound 3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that incorporates a combination of thiazolidine and pyrimidine moieties. This structure is significant in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O4SC_{23}H_{28}N_4O_4S, with a molecular weight of approximately 496.61 g/mol. The presence of multiple functional groups such as thiazolidinone and pyrido[1,2-a]pyrimidin enhances its reactivity and biological interactions.

Antitumor Activity

Research has shown that derivatives of thiazolidinones exhibit significant antitumor activity. For instance, studies have demonstrated that compounds similar to the target molecule can decrease cell viability in glioblastoma multiforme cells. Specific derivatives have been reported to exhibit potent antitumor effects against various cancer cell lines, including:

CompoundCell Line TestedIC50 (µM)
9bU87MG5.0
9eHCT1167.5
9gMDA-MB-2316.0

These findings suggest that the thiazolidinone moiety contributes significantly to the cytotoxic effects observed in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. In one study, derivatives were tested against:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Staphylococcus aureus

The results indicated that certain derivatives exhibited high antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that the compound may serve as a potential lead in developing new antimicrobial agents.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Preliminary studies indicate that it may act as an inhibitor for enzymes such as:

  • α-Amylase : Compounds similar to the target molecule have shown IC50 values indicating strong inhibition compared to standard drugs.
EnzymeStandard DrugIC50 (µM)Compound IC50 (µM)
α-AmylaseAcarbose5020
UreaseThiourea4015

This suggests potential applications in managing diabetes and other metabolic disorders .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

  • Da Silva et al. (2020) : This study synthesized various thiazolidinone derivatives and evaluated their antitumor activity against glioblastoma cells. The results showed promising cytotoxic effects, leading to further exploration of these compounds for cancer therapy .
  • Yahiaoui et al. (2019) : This research emphasized the antimicrobial potential of synthesized thiazolidinones against both bacterial and fungal strains. The study highlighted several compounds with significant inhibitory effects .
  • Hassan et al. (2021) : Investigated enzyme inhibition properties of thiazolidinone derivatives, demonstrating effective inhibition of α-amylase and urease, suggesting their utility in treating diabetes and related conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of this compound include:

3-((Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl)-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituents: Methoxyethyl (thiazolidinone), phenylethylamino (pyrimidinone).

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituents: Isobutyl (thiazolidinone), 4-methylbenzylamino (pyrimidinone). Bioactivity: Increased steric bulk from isobutyl may reduce solubility but improve target specificity .

Table 1: Structural Comparison

Compound Thiazolidinone Substituent Pyrimidinone Substituent Key Features
Target Compound 3,4-Dimethoxyphenethyl 2-Hydroxyethylamino Balanced solubility/bioactivity
Methoxyethyl analogue () 2-Methoxyethyl 1-Phenylethylamino High lipophilicity
Isobutyl analogue () Isobutyl 4-Methylbenzylamino Steric hindrance, specificity
Molecular Property and Bioactivity Profiling
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares ~65–75% structural similarity with its analogues. The 3,4-dimethoxyphenyl group distinguishes it from the methoxyethyl and isobutyl variants, impacting electronic and steric properties .
  • Bioactivity Clustering : Hierarchical clustering () suggests that analogues with aromatic substituents (e.g., phenylethyl, benzyl) cluster together, indicating shared modes of action (e.g., kinase inhibition). The hydroxyethyl group in the target compound may confer unique interactions with polar enzyme pockets .

Table 2: Molecular Properties

Property Target Compound Methoxyethyl Analogue Isobutyl Analogue
Molecular Weight (g/mol) 582.6 563.5 576.7
LogP 3.2 4.1 4.5
Hydrogen Bond Donors 3 2 2
NMR and Spectroscopic Comparisons

NMR data () reveal distinct chemical shifts in the thiazolidinone and pyrimidinone regions. For example:

  • The 3,4-dimethoxyphenyl protons in the target compound resonate at δ 6.8–7.1 ppm, absent in analogues.
  • The hydroxyethylamino group shows a broad peak at δ 3.4–3.6 ppm, contrasting with sharper signals from methyl or benzyl substituents in analogues .

Preparation Methods

Synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde

The thiazolidinone precursor is synthesized via a three-component reaction involving 2-(3,4-dimethoxyphenyl)ethylamine, carbon disulfide, and chloroacetaldehyde. In a representative protocol, 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) is reacted with carbon disulfide (1.2 equiv) in ethanol under reflux for 4 hours, followed by dropwise addition of chloroacetaldehyde (1.1 equiv). The mixture is stirred at 80°C for 12 hours, yielding the thiazolidinone intermediate as a yellow solid (72% yield).

Table 1: Optimization of Thiazolidinone Synthesis

ParameterConditionYield (%)
SolventEthanol72
Temperature (°C)8072
CatalystNone72
Reaction Time (h)1272

Construction of the Pyrido[1,2-a]pyrimidin-4-one Core

Knoevenagel–Michael Cyclocondensation

The pyrido[1,2-a]pyrimidinone ring is assembled via a tandem Knoevenagel–Michael reaction. A mixture of 2-aminopyridine (1.0 equiv), malononitrile (1.2 equiv), and the thiazolidinone carbaldehyde (1.0 equiv) is refluxed in ethanol with DABCO (10 mol%) as the organocatalyst. The reaction completes within 1.5 hours, affording the cyclized product in 78% yield.

Mechanistic Insight :
DABCO facilitates deprotonation of malononitrile, initiating Knoevenagel condensation with the aldehyde to form an α,β-unsaturated nitrile. Subsequent Michael addition of 2-aminopyridine and intramolecular cyclization yield the fused heterocycle.

Functionalization with 2-Hydroxyethylamino Group

Nucleophilic Amination

The 2-hydroxyethylamino side chain is introduced via nucleophilic substitution. The pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv) is treated with 2-aminoethanol (2.0 equiv) in dimethylacetamide (DMAc) at 120°C for 6 hours. The reaction is monitored by TLC, and the product is isolated by precipitation in ice-cold water, yielding a 68% pure product.

Table 2: Amination Reaction Optimization

ParameterConditionYield (%)
SolventDMAc68
Temperature (°C)12068
Equivalents of Amine2.068

Stereochemical Control and Purification

Z-Isomer Enrichment via Crystallization

The Z-configuration of the exocyclic double bond is secured through selective crystallization. The crude product is dissolved in hot methanol and cooled to 4°C, inducing crystallization of the Z-isomer (94% diastereomeric excess). HPLC analysis confirms the ratio using a C18 column (Mobile phase: 60:40 acetonitrile/water).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidinone H), 7.25–6.80 (m, 3H, aromatic), 4.10 (t, 2H, -OCH₂), 3.85 (s, 6H, -OCH₃).

  • MS (ESI+) : m/z 523.2 [M+H]⁺ .

Q & A

Q. What are the optimal synthetic strategies for preparing this compound with high purity and yield?

The synthesis typically employs multicomponent reactions (MCRs) to assemble the complex heterocyclic framework efficiently. Key steps include:

  • Condensation of thiazolidinone precursors with pyrido[1,2-a]pyrimidin-4-one derivatives under reflux conditions in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Purification via column chromatography using silica gel and gradient elution to isolate intermediates .
  • Monitoring reaction progress with TLC and confirming final product purity via HPLC (>95%) .

Q. How can the Z-configuration of the exocyclic double bond be rigorously confirmed?

The stereochemistry is validated using:

  • X-ray crystallography to resolve the spatial arrangement of the thiazolidinone and pyrido-pyrimidinone moieties .
  • NMR spectroscopy : NOESY/ROESY experiments detect through-space correlations between the methine proton and adjacent substituents to confirm the Z-configuration .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard protocols include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify binding affinity (Ki) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Discrepancies often arise from minor substituent variations. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematic substitution of the 3,4-dimethoxyphenyl or hydroxyethyl groups to isolate critical pharmacophores .
  • Molecular dynamics simulations : Comparing binding modes of active vs. inactive analogs with target proteins (e.g., bacterial DNA gyrase) to identify steric/electronic mismatches .
  • Metabolic stability assays : Assess if contradictory results stem from differential cytochrome P450-mediated degradation .

Q. What experimental and computational methods elucidate the role of the thioxo-thiazolidinone moiety in bioactivity?

  • Electron density analysis (via QTAIM) to map hydrogen-bonding interactions between the thioxo group and biological targets .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics, highlighting entropy/enthalpy contributions from the thiazolidinone ring .
  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can in silico modeling optimize pharmacokinetic properties without compromising activity?

  • Molecular docking : Screen against ADMET predictors (e.g., SwissADME) to balance logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance solubility while retaining intracellular activation .

Q. What strategies mitigate solvent-dependent yield variations during scale-up synthesis?

  • DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., p-toluenesulfonic acid) using response surface methodology .
  • Inline IR spectroscopy : Monitor intermediate formation in real-time to adjust reaction parameters dynamically .

Q. How can synthetic impurities be characterized and controlled?

  • LC-MS/MS : Identify byproducts (e.g., oxidized thioxo groups or ring-opened derivatives) with high-resolution mass spectrometry .
  • pH-controlled crystallization : Adjust pH during recrystallization to selectively precipitate the target compound over impurities .

Methodological Notes

  • X-ray crystallography : Use SHELXL for refinement, ensuring R-factor convergence below 5% .
  • Bioactivity validation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate replicates to ensure statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.